2',4'-Dichloro-5'-(difluoromethoxy)acetophenone
Overview
Description
2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone is a chemical compound with the molecular formula C9H6Cl2F2O2 and a molecular weight of 255.05 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to an acetophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone typically involves the reaction of 2’,4’-dichloroacetophenone with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and carboxylic acids.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone can be compared with similar compounds such as 2’,4’-Dichloro-5’-fluoroacetophenone and 2’,4’-Dichloro-5’-trifluoromethoxyacetophenone. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The presence of the difluoromethoxy group in 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone makes it unique in terms of its enhanced lipophilicity and potential biological applications.
Properties
IUPAC Name |
1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-8(15-9(12)13)7(11)3-6(5)10/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZZLQXJTVTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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